molecular formula C5H5NO B13038822 4-Hydroxypent-2-ynenitrile CAS No. 32837-37-9

4-Hydroxypent-2-ynenitrile

Cat. No.: B13038822
CAS No.: 32837-37-9
M. Wt: 95.10 g/mol
InChI Key: AUYWDKZKWBELCA-UHFFFAOYSA-N
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Description

4-Hydroxypent-2-ynenitrile is an organic compound characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a pent-2-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxypent-2-ynenitrile can be synthesized through various methods. One common approach involves the nucleophilic addition of cyanide ions to an appropriate alkyne precursor. The reaction typically requires a base to deprotonate the alkyne, facilitating the nucleophilic attack by the cyanide ion .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypent-2-ynenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., ethane-1,2-dithiol), and solvents (e.g., ethanol). Reaction conditions such as temperature and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the nucleophilic addition of ethane-1,2-dithiol can lead to the formation of 1,3-dithiolane derivatives .

Mechanism of Action

The mechanism of action of 4-Hydroxypent-2-ynenitrile involves its ability to undergo nucleophilic addition reactions. The compound’s electrophilic carbon atoms are susceptible to attack by nucleophiles, leading to the formation of various intermediate products. These intermediates can further react to form stable compounds with potential biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxypent-2-ynenitrile include other nitriles and alkynes, such as:

  • 4-Hydroxybut-2-ynenitrile
  • 4-Hydroxy-4-methylpent-2-ynenitrile
  • Pent-2-ynenitrile

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a nitrile group on the same molecule.

Properties

CAS No.

32837-37-9

Molecular Formula

C5H5NO

Molecular Weight

95.10 g/mol

IUPAC Name

4-hydroxypent-2-ynenitrile

InChI

InChI=1S/C5H5NO/c1-5(7)3-2-4-6/h5,7H,1H3

InChI Key

AUYWDKZKWBELCA-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC#N)O

Origin of Product

United States

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